2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide 2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC1026593
InChI: InChI=1S/C14H14FN3OS2/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)C
Molecular Formula: C14H14FN3OS2
Molecular Weight: 323.4 g/mol

2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide

CAS No.:

Cat. No.: VC1026593

Molecular Formula: C14H14FN3OS2

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(4-Fluoroanilino)carbothioyl]amino}-4,5-dimethylthiophene-3-carboxamide -

Specification

Molecular Formula C14H14FN3OS2
Molecular Weight 323.4 g/mol
IUPAC Name 2-[(4-fluorophenyl)carbamothioylamino]-4,5-dimethylthiophene-3-carboxamide
Standard InChI InChI=1S/C14H14FN3OS2/c1-7-8(2)21-13(11(7)12(16)19)18-14(20)17-10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H2,16,19)(H2,17,18,20)
Standard InChI Key JOOGTKXESXSLHK-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=S)NC2=CC=C(C=C2)F)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator